3-(2-Chlorophenoxy)-7-hydroxychromen-4-one
Description
3-(2-Chlorophenoxy)-7-hydroxychromen-4-one is a synthetic chromen-4-one derivative characterized by a 2-chlorophenoxy substituent at position 3 and a hydroxyl group at position 5. Chromen-4-ones (flavones) are heterocyclic compounds with a benzopyran-4-one backbone, widely studied for their diverse biological activities, including anticonvulsant, antioxidant, and anti-inflammatory properties . The hydroxyl group at position 7 is critical for antioxidant activity due to its hydrogen-donating capacity, while the 2-chlorophenoxy substituent at position 3 introduces steric and electronic effects that modulate interactions with biological targets . Structural characterization of such compounds often employs X-ray crystallography tools like SHELX and WinGX .
Properties
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROROHEBIPPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one typically involves the reaction of 2-chlorophenol with 7-hydroxychromen-4-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the chromen-4-one ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group at the seventh position can undergo oxidation to form a ketone derivative.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The chlorophenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-(2-chlorophenoxy)-7-oxochromen-4-one.
Reduction: Formation of 3-(2-chlorophenoxy)-7-hydroxy-2,3-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Key areas of investigation include:
Anticancer Activity
Research indicates that 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one demonstrates significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown an IC50 value of approximately 2.63 µM against AGS gastric cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 2.63 |
| MGC-803 | Not specified |
| HCT-116 | Not specified |
| A-549 | Not specified |
| HepG2 | Not specified |
| HeLa | Not specified |
This compound's ability to induce apoptosis in cancer cells is attributed to its interaction with pro-apoptotic proteins and modulation of key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. It has shown significant inhibition of inflammatory mediators, including cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory diseases.
Antibacterial Activity
This compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies indicate that the presence of hydroxyl groups enhances its antibacterial efficacy.
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Drug Development
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities, making it a candidate for drug development.
Material Science
In industrial applications, this compound may be utilized in developing new materials and chemical processes due to its unique chemical structure.
Cytotoxicity Assessment
A study involving derivatives of this compound indicated that modifications to the chromenone structure could enhance cytotoxic effects against different cancer cell lines. This highlights the importance of structural variations in therapeutic efficacy.
Antibacterial Evaluation
Another investigation assessed the antibacterial activity of compounds with similar structures, revealing minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.25 µg/mL against specific bacterial strains, indicating potential for development as antibacterial agents.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a detailed comparison of 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one with structurally related compounds:
Substitution at Position 3
- 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one (): Substitution: 2-fluorophenoxy (position 3), hydroxyl (position 7), trifluoromethyl (position 2). Key Findings: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound. The 2-fluoro substituent reduces steric hindrance but may decrease anticonvulsant efficacy relative to chloro analogues .
- 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): Substitution: 4-chlorophenyl (position 3), hydroxyl (position 7), trifluoromethyl (position 2). Key Findings: The para-chlorophenyl group improves electron-withdrawing effects, enhancing stability and interaction with hydrophobic enzyme pockets. This compound showed superior metabolic resistance compared to the ortho-chlorophenoxy derivative .
- 3-(2-Methoxyphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one (): Substitution: 2-methoxyphenoxy (position 3), 2-methylbenzyloxy (position 7). The bulky 2-methylbenzyloxy group at position 7 may limit bioavailability .
Substitution at Position 7
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one ():
- 7-(4-Chloro-2-hydroxyphenoxy)-4-methyl-2H-chromen-2-one (): Substitution: 4-chloro-2-hydroxyphenoxy (position 7), methyl (position 4). Key Findings: The dual chloro/hydroxy phenoxy group at position 7 enhances radical scavenging activity, while the methyl group at position 4 stabilizes the chromen-2-one tautomer .
Physicochemical Properties
Key Research Findings
Substituent Position Matters: Chlorine at the ortho position (2-chlorophenoxy) in the target compound reduces anticonvulsant activity compared to para-substituted analogues .
Hydroxyl vs. Methoxy : The 7-hydroxyl group is critical for antioxidant activity, while methoxy derivatives prioritize lipophilicity over efficacy .
Trifluoromethyl Advantage : CF₃ groups at position 2 enhance metabolic stability and target affinity across multiple derivatives .
Contradictions and Limitations
- reports inactivity for 3-(2-chlorophenoxy) analogues in anticonvulsant models, while other studies (e.g., ) suggest chloro-substituted chromenones retain activity in different therapeutic contexts. This highlights the dependency of activity on specific biological targets .
- Structural data for the target compound are sparse in the provided evidence, limiting direct comparisons of crystallographic parameters.
Biological Activity
3-(2-Chlorophenoxy)-7-hydroxychromen-4-one, also known by its chemical name and CAS number 433257-59-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the flavonoid class, characterized by a chromone core structure. The presence of a chlorophenoxy group and a hydroxyl group at specific positions contributes to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, it displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell membranes .
Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in a study involving breast cancer cells, treatment with this compound resulted in significant cell death and reduced proliferation rates .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
- Gene Expression Regulation : It alters the expression levels of genes associated with apoptosis and cell cycle regulation .
Study 1: Antioxidant Efficacy
In a controlled study, researchers administered varying concentrations of this compound to cultured cells exposed to oxidative stress. Results indicated a dose-dependent increase in cell viability and a decrease in markers of oxidative damage, reinforcing its role as an effective antioxidant.
Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing that the compound effectively inhibited bacterial growth at concentrations as low as 25 µg/mL .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
